molecular formula C17H9F4NO2 B13207997 8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B13207997
M. Wt: 335.25 g/mol
InChI Key: VIWUODOGIVOKIB-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluorophenyl group: This step may involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-6-carboxylic acid: Lacks the fluorophenyl and trifluoromethyl groups.

    8-Phenylquinoline-6-carboxylic acid: Lacks the fluorine and trifluoromethyl groups.

    7-(Trifluoromethyl)quinoline-6-carboxylic acid: Lacks the fluorophenyl group.

Uniqueness

8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both the fluorophenyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H9F4NO2

Molecular Weight

335.25 g/mol

IUPAC Name

8-(4-fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C17H9F4NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24)

InChI Key

VIWUODOGIVOKIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C(=C2N=C1)C3=CC=C(C=C3)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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